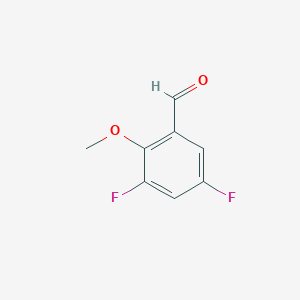

3,5-Difluoro-2-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIQTYCWUIZOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344710 | |

| Record name | 3,5-Difluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131782-50-8 | |

| Record name | 3,5-Difluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131782-50-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 3,5-Difluoro-2-methoxybenzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 131782-50-8), a key fluorinated building block for researchers, chemists, and professionals in drug development. The document delves into its physicochemical properties, provides a detailed, mechanistically-grounded synthetic protocol, explores its applications as a versatile precursor in medicinal chemistry, and outlines critical safety and handling procedures. The strategic incorporation of fluorine atoms and a methoxy group makes this compound a valuable intermediate for synthesizing complex molecular architectures with potentially enhanced pharmacological profiles. This guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

This compound is a substituted aromatic aldehyde whose unique electronic properties, conferred by its fluorine and methoxy substituents, make it a valuable intermediate in organic synthesis. Its primary identifiers and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 131782-50-8 | |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [2][3] |

| IUPAC Name | This compound | |

| InChI | 1S/C8H6F2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 | [1] |

| InChI Key | OHIQTYCWUIZOBK-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C=C(C=C1F)F)C=O | [1] |

| Physical State | Liquid | [4] |

| Appearance | Yellow | [4] |

| Boiling Point | 39-41 °C |

Synthesis and Mechanistic Insights: Directed Ortho-Metalation

The synthesis of this compound is efficiently achieved via a directed ortho-metalation (DoM) reaction. This strategy is a cornerstone of modern aromatic chemistry, allowing for regioselective functionalization that would be challenging to achieve through classical electrophilic aromatic substitution.

Causality and Experimental Rationale

The choice of DoM is predicated on the powerful directing ability of the methoxy group. The oxygen atom's lone pairs coordinate to the lithium cation of the organolithium base (e.g., Lithium diisopropylamide - LDA), pre-complexing the reagent. This proximity effect dramatically lowers the activation energy for deprotonation at the adjacent ortho position (C6), even in the presence of other potentially acidic protons. The fluorine atoms serve to further acidify the ring protons through their inductive electron-withdrawing effects, facilitating the metalation step. N,N-Dimethylformamide (DMF) is an ideal electrophile for the formylation step, reacting readily with the generated aryllithium intermediate to install the aldehyde group upon aqueous workup.

Synthetic Workflow Diagram

Sources

A Comprehensive Technical Guide to the Physical Properties of 3,5-Difluoro-2-methoxybenzaldehyde

This document provides an in-depth analysis of the essential physical and chemical properties of 3,5-Difluoro-2-methoxybenzaldehyde (CAS No. 131782-50-8), a crucial building block in medicinal chemistry and novel material synthesis. The strategic placement of its fluoro- and methoxy-substituents imparts unique electronic and steric characteristics, making a thorough understanding of its properties paramount for its effective application in research and development. This guide is intended for researchers, chemists, and drug development professionals, offering not just data, but the scientific context required for successful experimental design and execution.

Core Physicochemical & Structural Identifiers

Precise identification is the foundation of reproducible science. This compound is an aromatic aldehyde whose identity is confirmed by a combination of its structural formula, molecular weight, and unique registry number. The data presented below represents the fundamental constants associated with this compound.

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 3,5-Difluoro-o-anisaldehyde, 2,4-Difluoro-6-formylanisole | |

| CAS Number | 131782-50-8 | |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [2][3][4] |

| Appearance | Solid | |

| Purity | ≥98% |

Thermal & Physical Properties

The thermal behavior of a compound dictates the conditions required for reactions, purification, and storage. The melting point, in particular, is a critical indicator of purity.

-

Melting Point: 39-41 °C. This relatively low melting point indicates that the compound can be handled as a low-melting solid, simplifying transfer and weighing operations compared to high-melting crystalline powders. It is crucial to note that this value is a sharp range, suggesting a high degree of purity.

-

Solubility Profile: Specific solubility data is limited. However, based on its molecular structure, a qualitative profile can be established. The difluoro- and methoxy-substituted benzene ring is largely lipophilic, predicting good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and acetone. The polar aldehyde group may impart slight solubility in polar protic solvents like ethanol. Its solubility in water is expected to be low, a common characteristic for fluorinated organic molecules of this size.[2] This profile is critical for selecting appropriate solvent systems for chemical reactions, extractions, and chromatographic purification.

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopic analysis provides unambiguous confirmation of a molecule's structure. The following sections detail the expected spectral features of this compound, explaining the causality behind the predicted signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR:

-

Aldehyde Proton (CHO): A singlet is expected around δ 9.8-10.2 ppm. This significant downfield shift is due to the powerful deshielding effect of the carbonyl group.

-

Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 7.0-7.8 ppm). These protons will appear as complex multiplets due to coupling with each other (³JHH) and with the two non-equivalent fluorine atoms (³JHF and ⁴JHF).

-

Methoxy Protons (OCH₃): A sharp singlet is expected around δ 3.9-4.1 ppm, integrating to three protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is expected in the range of δ 188-192 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are anticipated. The carbons directly bonded to fluorine (C-F) will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-260 Hz). The other aromatic carbons will also exhibit smaller C-F couplings.

-

Methoxy Carbon (OCH₃): A signal will appear in the typical range of δ 55-60 ppm.

-

-

¹⁹F NMR:

-

Two distinct signals are expected, as the fluorine atoms at positions 3 and 5 are in different chemical environments relative to the methoxy and aldehyde groups. These signals will likely appear as multiplets due to coupling to each other and to the nearby aromatic protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.

-

C-H Stretch (Aromatic & Aliphatic): Absorptions will be seen just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (methoxy C-H).

-

C-O Stretch (Methoxy/Aryl Ether): Strong bands are expected in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: Strong absorptions are typically found in the 1100-1250 cm⁻¹ region.

Experimental Protocols for Property Verification

To ensure the quality and identity of this compound in a laboratory setting, the following standardized protocols are recommended. These workflows are designed to be self-validating through the use of standards and systematic procedures.

Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow for verifying the identity and purity of a newly acquired or synthesized batch of the title compound.

Caption: General workflow for the physicochemical characterization of an organic compound.

Protocol 1: Melting Point Determination

-

Apparatus Calibration: Calibrate the melting point apparatus using a certified standard with a known melting point close to the expected range (e.g., benzoic acid, 122 °C). This step ensures the trustworthiness of the measurement.

-

Sample Preparation: Place a small amount (1-2 mg) of the dry this compound into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point (39 °C).

-

Observation: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A narrow range (<2 °C) is indicative of high purity.

Protocol 2: NMR Sample Preparation (¹H NMR)

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent first choice due to its common use and ability to dissolve many organic compounds.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently invert it several times or use a vortex mixer on a low setting until the solid is completely dissolved. Ensure no solid particles remain.

-

Analysis: The sample is now ready for insertion into the NMR spectrometer for analysis.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Hazard Identification: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[6][7] Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8]

-

Handling Precautions: Avoid breathing dust or vapors.[9] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[6] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[10]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][9] Storage at ambient or room temperature is recommended.[11]

References

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [Link]

-

PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. [Link]

-

PubChemLite. (n.d.). This compound (C8H6F2O2). [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

-

PubChem. (n.d.). 4,5-Difluoro-2-methoxybenzaldehyde. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

Cenmed Enterprises. (n.d.). 3,6-Difluoro-2-methoxybenzaldehyde (C007B-113535). [Link]

Sources

- 1. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 2. Buy 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6 [smolecule.com]

- 3. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,5-DIFLUORO-2-METHOXYBENZALDEHYDE CAS#: 145742-34-3 [m.chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. bio.vu.nl [bio.vu.nl]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 4,5-Difluoro-2-methoxybenzaldehyde | 145742-34-3 [sigmaaldrich.com]

An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzaldehyde: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3,5-Difluoro-2-methoxybenzaldehyde, a key fluorinated aromatic aldehyde.[1] It is intended for researchers, scientists, and professionals in drug development who utilize advanced chemical intermediates. The unique substitution pattern of this compound, featuring a methoxy group ortho to the aldehyde and two fluorine atoms meta to it, imparts specific reactivity and properties that make it a valuable building block in medicinal and materials chemistry.[1][2]

Core Chemical Identity and Physicochemical Properties

This compound is a fluorinated organic compound with the molecular formula C₈H₆F₂O₂.[1][3] The strategic placement of electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzaldehyde scaffold creates a molecule with distinct electronic characteristics, influencing its reactivity and the properties of its derivatives.[1][2]

Chemical Structure

The structure consists of a benzene ring substituted with an aldehyde group at position 1, a methoxy group at position 2, and fluorine atoms at positions 3 and 5.[3]

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of key physical and chemical properties is presented below. These values are crucial for planning reactions, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | PubChem[3] |

| Molecular Weight | 172.13 g/mol | PubChem[4] |

| Appearance | Light yellow solid (typical) | Thermo Fisher Scientific[5] |

| Monoisotopic Mass | 172.03358 Da | PubChem[3] |

| XLogP3 (Predicted) | 1.6 | PubChem[3] |

| CAS Number | 261763-22-8 |

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of this compound is not trivial and requires careful control of regioselectivity. The two primary strategies involve electrophilic aromatic substitution on a pre-functionalized ring or a directed ortho-metalation approach.

Pathway 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[6][7][8] In this case, the starting material, 1,3-difluoro-2-methoxybenzene, possesses the required electron-rich character due to the activating methoxy group, which directs the electrophilic substitution.

Causality: The methoxy group is a strong ortho-, para-director. However, the steric hindrance and electronic effects of the flanking fluorine atoms favor formylation at the C6 position, which is sterically more accessible and electronically activated.

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool phosphorus oxychloride (POCl₃, 1.2 eq.) in an appropriate solvent (e.g., anhydrous 1,2-dichloroethane) to 0 °C.

-

Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the cooled POCl₃ solution, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.[9]

-

Substrate Addition: Add a solution of 1,3-difluoro-2-methoxybenzene (1.0 eq.) in the same anhydrous solvent to the Vilsmeier reagent dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Add a saturated aqueous solution of sodium acetate or sodium bicarbonate and stir vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.[9]

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Pathway 2: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) offers an alternative, highly regioselective route.[10][11] The methoxy group in 1,3-difluoro-2-methoxybenzene can act as a directed metalation group (DMG), coordinating to an organolithium reagent and directing deprotonation to the adjacent ortho position (C6).[10][12][13]

Causality: The heteroatom of the methoxy group acts as a Lewis base, coordinating to the Lewis acidic lithium of the organolithium reagent. This brings the strong base into proximity of the ortho-proton, facilitating its abstraction over other protons on the ring.[10]

Experimental Protocol: Directed Ortho-Metalation

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere, add a solution of 1,3-difluoro-2-methoxybenzene (1.0 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Lithiating Agent: Cool the solution to -78 °C. Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours. The formation of the aryllithium intermediate can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.

-

Formylation: Add anhydrous DMF (1.5 eq.) dropwise to the aryllithium solution at -78 °C.

-

Reaction and Quenching: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Purification: Perform a standard aqueous workup as described in the Vilsmeier-Haack protocol. Purify the crude product via silica gel chromatography.

Spectroscopic Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques.

| Technique | Key Expected Features |

| ¹H NMR | A singlet for the aldehyde proton (~10.0-10.4 ppm).A singlet for the methoxy protons (~3.9-4.1 ppm).Two aromatic protons appearing as multiplets or complex doublets of doublets due to H-F coupling. |

| ¹³C NMR | A signal for the aldehyde carbonyl carbon (~188-192 ppm).Signals for aromatic carbons showing C-F coupling (large J values).A signal for the methoxy carbon (~56-62 ppm). |

| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms. |

| IR Spectroscopy | A strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹).C-F stretching bands (~1100-1300 cm⁻¹).Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z corresponding to 172.03.[3] |

Note: Actual chemical shifts and coupling constants can vary based on the solvent and instrument used.[14][15][16]

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate, particularly in medicinal chemistry.

Role in Medicinal Chemistry

Fluorine is a bioisostere of hydrogen but with significantly different electronic properties and size.[2] Its incorporation into drug candidates can profoundly impact:

-

Metabolic Stability: The C-F bond is stronger than a C-H bond, often blocking sites of metabolic oxidation.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

-

Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's pKa and lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This aldehyde serves as a scaffold for building more complex molecules where the 3,5-difluoro-2-methoxy pattern is a desired pharmacophore. It is used in the synthesis of inhibitors for various enzymes and receptors.

Synthetic Utility

As an aldehyde, it is a versatile functional group that can undergo a wide range of chemical transformations:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.

-

Aldol and related condensation reactions: For C-C bond formation.

-

Oxidation: To form the corresponding carboxylic acid.[17]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Hazards: this compound is classified as an irritant, causing skin and serious eye irritation.[5][18][19][20][21] It may also cause respiratory irritation.[5][19][20] It is harmful if swallowed.[5]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[18][19] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][18] Avoid generating dust.[20]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][20] It may be sensitive to air.[5]

Conclusion

This compound is a specialized chemical intermediate whose value lies in the strategic placement of its fluoro and methoxy substituents. Its synthesis, while requiring careful control of regiochemistry, is achievable through established organic methodologies like the Vilsmeier-Haack reaction and directed ortho-metalation. For the medicinal chemist and drug development professional, this compound offers a pre-functionalized aromatic scaffold that introduces the beneficial properties of fluorine into novel molecular architectures, making it a critical tool in the design of next-generation therapeutics.

References

-

PubChem. This compound (C8H6F2O2). Available from: [Link]

-

Bio-Connect. Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. Available from: [Link]

-

Cambridge University Press. Vilsmeier-Haack Reaction. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. Available from: [Link]

-

PubChem. 4,5-Difluoro-2-methoxybenzaldehyde. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Fluoro-2-methoxybenzaldehyde in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

-

Wikipedia. Directed ortho metalation. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

- Google Patents. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). Available from: [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

-

Harvard University. Directed Ortho Metalation. Available from: [Link]

-

University of Sheffield. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Available from: [Link]

-

ResearchGate. Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available from: [Link]

-

ResearchGate. ChemInform Abstract: ortho-Directed Lithiation of 3,4-(Alkylenedioxy)halobenzens with LDA and LiTMP. The First ortho Lithiation of an Iodobenzene. Available from: [Link]

Sources

- 1. Buy 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6 [smolecule.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 4. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 11. Directed Ortho Metalation [organic-chemistry.org]

- 12. uwindsor.ca [uwindsor.ca]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. This compound(131782-50-8) 1H NMR spectrum [chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. hmdb.ca [hmdb.ca]

- 17. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. bio.vu.nl [bio.vu.nl]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3,5-Difluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Compound Characteristics

3,5-Difluoro-2-methoxybenzaldehyde is a polysubstituted aromatic aldehyde with the molecular formula C₈H₆F₂O₂. Its structure, featuring a benzaldehyde core with two fluorine atoms and a methoxy group, imparts unique electronic and steric properties that are highly valuable in the design of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [2][3][4][5] |

| Monoisotopic Mass | 172.03358 Da | [1] |

| Appearance | White to yellow or orange solid, semi-solid, or liquid | [6] |

| IUPAC Name | This compound | |

| InChI Key | OHIQTYCWUIZOBK-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C=C(C=C1F)F)C=O | [1] |

The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the aromatic ring and the aldehyde functional group. The ortho-methoxy group further modulates the electronic environment and can direct certain chemical transformations. These substitutions are not merely passive additions; they are strategic modifications that enhance the compound's utility as a synthetic intermediate, particularly in the development of fluorinated drug candidates where improved metabolic stability and bioavailability are sought.[7]

Section 2: Synthesis and Mechanistic Considerations

The synthesis of substituted benzaldehydes like this compound often involves the formylation of a correspondingly substituted benzene ring. While specific synthesis routes for this exact isomer are not extensively detailed in publicly available literature, a general and robust method for analogous compounds is the ortho-formylation of a substituted anisole.

A representative synthetic approach involves the direct introduction of a formyl group (-CHO) onto a 1,3-difluoro-2-methoxybenzene precursor. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack or Duff reaction, or through metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway, highlighting the critical steps and the underlying chemical logic.

Sources

- 1. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. Buy 3,4-Difluoro-2-methoxybenzaldehyde | 1023023-24-6 [smolecule.com]

- 4. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,5-Difluoro-2-methoxybenzaldehyde | 145742-34-3 [sigmaaldrich.com]

- 7. Benzaldehyde, 3,5-difluoro-2-methoxy- [myskinrecipes.com]

An In-Depth Technical Guide to 3,5-Difluoro-2-methoxybenzaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Among the vast array of fluorinated building blocks, substituted benzaldehydes are of particular interest due to the versatility of the aldehyde functional group in a multitude of chemical transformations.[2] This guide focuses on 3,5-Difluoro-2-methoxybenzaldehyde, a key aromatic aldehyde that serves as a versatile precursor in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] Its distinct substitution pattern offers a unique combination of electronic and steric properties, making it a valuable tool for medicinal chemists.

Core Molecular Attributes of this compound

IUPAC Name: this compound

Synonyms: 3,5-Difluoro-o-anisaldehyde, 2,4-Difluoro-6-formylanisole

Key Chemical Identifiers

| Property | Value | Source |

| CAS Number | 131782-50-8 | |

| Molecular Formula | C₈H₆F₂O₂ | [4] |

| Molecular Weight | 172.13 g/mol | [4] |

| Canonical SMILES | COC1=C(C=C(C=C1F)F)C=O | [4] |

| InChI Key | OHIQTYCWUIZOBK-UHFFFAOYSA-N | [4] |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 39-41 °C | |

| Storage Temperature | Ambient |

Synthesis and Mechanistic Insights

Hypothetical Synthetic Pathway

A potential route to this compound could start from 2,4-difluoroanisole. The introduction of the formyl group at the 6-position can be achieved through directed ortho-metalation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Caption: Synthetic utility in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation. [5][6][7][8]H319: Causes serious eye irritation. [5][6][7][8]H335: May cause respiratory irritation. [5][6][7][8] |

Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [5][6][7][9]* Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. [5]Avoid breathing dust. Wash hands thoroughly after handling. [5][6][9]* Storage: Store in a tightly closed container in a dry and well-ventilated place. [5]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals for this compound would include:

-

A singlet for the methoxy group (-OCH₃) protons.

-

Signals for the aromatic protons, which would exhibit splitting patterns due to coupling with each other and with the fluorine atoms.

-

A singlet for the aldehyde proton (-CHO).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. Key signals would include:

-

A peak for the carbonyl carbon of the aldehyde group.

-

Signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and methoxy substituents. The carbon atoms directly bonded to fluorine will show characteristic splitting (C-F coupling).

-

A peak for the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present. Characteristic absorption bands for this compound would include:

-

A strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1715 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aldehyde protons.

-

C-O stretching vibrations for the methoxy group.

-

C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (172.13 g/mol ). [4]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique substitution pattern of two fluorine atoms and a methoxy group on a benzaldehyde scaffold provides a powerful tool for the synthesis of novel and complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective utilization in the development of the next generation of pharmaceuticals.

References

- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (n.d.). Retrieved from a hypothetical source on pharmaceutical synthesis.

- CymitQuimica. Safety Data Sheet. (2024-12-19).

- Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-09-17).

- Bio-Connect. Safety Data Sheet. (n.d.).

- Fisher Scientific. SAFETY DATA SHEET. (2024-03-30).

- Fisher Scientific. SAFETY DATA SHEET. (n.d.).

- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.).

-

PubChem. This compound (C8H6F2O2). (n.d.). Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. bio.vu.nl [bio.vu.nl]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

3,5-Difluoro-2-methoxybenzaldehyde safety data sheet

An In-Depth Technical Guide to the Safe Handling of 3,5-Difluoro-2-methoxybenzaldehyde

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. As a specialized aromatic aldehyde, this compound serves as a critical building block in medicinal chemistry and novel materials science. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts specific reactivity that is valuable to researchers. However, this reactivity also necessitates a thorough understanding of its potential hazards to ensure safe laboratory operations.

It is important to note that a specific, verified Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, this guide has been constructed by synthesizing data from publicly available SDSs for structurally analogous compounds, particularly other difluoro-methoxybenzaldehyde isomers. This approach, grounded in established chemical principles, provides a robust and reliable framework for risk assessment and management. The hazard classifications and handling protocols outlined herein are based on the consistent toxicological profiles observed in these closely related molecules.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on the consistent classification of closely related isomers like 4,5-Difluoro-2-methoxybenzaldehyde, this compound is anticipated to fall under the following GHS categories.[1]

Anticipated GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

These classifications necessitate the use of specific GHS pictograms on all containers and in safety documentation, as illustrated below.

Caption: GHS Exclamation Mark Pictogram and Associated Hazards.

Physicochemical Properties for Safe Handling

Understanding the physical properties of a chemical is fundamental to designing safe experimental and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | PubChem[2] |

| Molecular Weight | 172.13 g/mol | PubChem[1] |

| Physical Form | Solid (Anticipated) | Analogy to isomers[3] |

| InChIKey | OHIQTYCWUIZOBK-UHFFFAOYSA-N | PubChem[2] |

| Storage Temperature | 2-8°C, under inert atmosphere | Analogy to isomers |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, beginning with engineering controls and culminating in the correct use of PPE, is essential for mitigating exposure risks.

Engineering Controls

The primary line of defense is to handle the chemical in a controlled environment.

-

Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of any dust or vapors, directly addressing the risk of respiratory irritation (H335).[4][5]

-

Ventilation: The laboratory should be well-ventilated, with sufficient air changes per hour to prevent the accumulation of airborne contaminants.

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly correspond to the identified hazards.

Caption: Decision workflow for selecting appropriate PPE.

-

Eye and Face Protection: Due to its classification as a serious eye irritant (H319), chemical safety goggles conforming to European Standard EN166 or equivalent US standards (ANSI Z87.1) are mandatory.[3][7] A standard lab coat is sufficient for body protection during routine operations.

-

Skin Protection: To prevent skin irritation (H315), nitrile gloves should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use. Always remove gloves using the proper technique to avoid contaminating the skin.[6]

-

Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not required. However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]

Safe Handling and Storage Protocols

Adherence to methodical procedures is paramount for preventing accidents.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Don all required PPE as outlined in Section 3.

-

Weighing: If weighing the solid, do so on a weigh boat or glassine paper within the fume hood to contain any dust.

-

Transfer: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: Tightly cap the source container immediately after use. Clean any contaminated surfaces within the fume hood.

-

Waste Disposal: Dispose of any contaminated consumables (gloves, weigh boats, etc.) in a designated, sealed hazardous waste container.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[3]

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, designated for chemical storage. Storing at reduced temperatures (2-8°C) may be recommended for long-term stability.

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and strong reducing agents to prevent hazardous reactions.[6][9]

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce its severity.

First-Aid Measures

The following first-aid responses are based on established procedures for chemicals with similar hazard profiles.[4][9][10][11]

Caption: Decision tree for first-aid response to exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][10]

-

Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[10]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[10]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[7][11]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and potentially hydrogen fluoride.[3]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[11]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes. Wear full PPE.

-

Containment and Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation. Place it into a suitable, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

References

-

3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072. PubChem. [Link]

-

Material Safety Data Sheet - 3,4-Dimethoxybenzaldehyde. West Liberty University. [Link]

-

This compound (C8H6F2O2). PubChemLite. [Link]

-

4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552. PubChem. [Link]

Sources

- 1. 4,5-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. fishersci.com [fishersci.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. fishersci.ca [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. westliberty.edu [westliberty.edu]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Profile of 3,5-Difluoro-2-methoxybenzaldehyde: A Technical Guide

Abstract

Introduction

3,5-Difluoro-2-methoxybenzaldehyde is an aromatic organic compound with the molecular formula C₈H₆F₂O₂.[1] Its structure, featuring a benzaldehyde core with two fluorine atoms and a methoxy group, makes it a potentially valuable building block in medicinal chemistry and materials science. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the methoxy and aldehyde functionalities offer versatile handles for further chemical modifications. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification in a reaction mixture and for quality control.

This guide will provide a detailed analysis of the expected spectroscopic data for this compound, drawing comparisons with structurally similar molecules. Furthermore, a potential synthetic protocol will be outlined, offering a practical starting point for its laboratory preparation.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₆F₂O₂

-

Molecular Weight: 172.13 g/mol

-

SMILES: COC1=C(C=C(C=C1F)F)C=O[1]

-

InChI Key: OHIQTYCWUIZOBK-UHFFFAOYSA-N[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about its chemical environment.

¹H NMR Spectroscopy

Expected Chemical Shifts (δ) and Coupling Constants (J):

The ¹H NMR spectrum is expected to show three distinct signals: one for the aldehydic proton, one for the aromatic protons, and one for the methoxy protons.

-

Aldehydic Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet in the range of δ 9.8 - 10.5 ppm . In related compounds like 2,3-difluoro-6-methoxybenzaldehyde, this proton appears at δ 10.40 ppm.

-

Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments.

-

The proton at position 6 (H-6) will be coupled to the fluorine at position 5. It is expected to appear as a doublet of doublets (dd) or a triplet-like signal due to coupling with both F-5 and H-4.

-

The proton at position 4 (H-4) will be coupled to the fluorine at positions 3 and 5. It is expected to appear as a triplet of doublets (td) or a more complex multiplet.

-

The chemical shifts for these protons are anticipated in the range of δ 7.0 - 7.8 ppm .

-

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet in the range of δ 3.8 - 4.2 ppm . In 2,3-difluoro-6-methoxybenzaldehyde, the methoxy protons are observed at δ 3.93 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Acquisition Parameters:

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

Expected Chemical Shifts (δ):

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the presence of fluorine, carbon signals will exhibit C-F coupling.

-

Carbonyl Carbon (-CHO): Expected in the range of δ 185 - 195 ppm . This signal will likely be a triplet due to coupling with the aldehydic proton.

-

Aromatic Carbons (Ar-C):

-

C-F bonded carbons (C-3 and C-5): These carbons will be significantly influenced by the directly attached fluorine atoms and will show large one-bond C-F coupling constants (¹JCF). They are expected in the range of δ 150 - 165 ppm .

-

C-O bonded carbon (C-2): Expected around δ 140 - 155 ppm .

-

C-CHO bonded carbon (C-1): Expected around δ 125 - 135 ppm .

-

C-H bonded carbons (C-4 and C-6): Expected in the range of δ 110 - 125 ppm .

-

-

Methoxy Carbon (-OCH₃): Expected around δ 55 - 65 ppm . In many aromatic methoxy compounds, this signal appears around 56 ppm, but steric hindrance or electronic effects can shift it to around 62 ppm.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform, phase correct, and calibrate the spectrum using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

¹⁹F NMR Spectroscopy

Expected Chemical Shifts (δ):

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms.[3][4]

-

The two fluorine atoms at positions 3 and 5 are chemically equivalent and are expected to give a single signal.

-

The chemical shift for aromatic fluorine atoms typically falls in the range of -100 to -140 ppm relative to CFCl₃.[5]

-

The signal will likely be a multiplet due to coupling with the aromatic protons.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample as for ¹H and ¹³C NMR.

-

Instrument Setup:

-

Spectrometer: Equipped with a fluorine probe.

-

Pulse Program: Standard single-pulse experiment.

-

Reference: External or internal reference standard (e.g., CFCl₃ at δ 0 ppm).

-

Acquisition Parameters:

-

Spectral Width: A wide range should be set initially (e.g., +50 to -250 ppm) and then optimized.

-

Number of Scans: 128 or more.

-

-

-

Data Processing: Standard Fourier transform and phasing.

Infrared (IR) Spectroscopy

Expected Absorption Bands (ν):

IR spectroscopy will help identify the key functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ . For methoxybenzaldehydes, this peak is often observed around 1686 cm⁻¹.[6]

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹ .

-

C-O Stretch (Methoxy): A strong band is expected in the region of 1250-1300 cm⁻¹ (asymmetric) and a weaker one around 1020-1075 cm⁻¹ (symmetric).

-

C-F Stretch (Aromatic): Strong absorption bands are expected in the range of 1100-1400 cm⁻¹ .

-

C=C Stretch (Aromatic): Several bands of variable intensity are expected between 1450-1600 cm⁻¹ .

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹ .

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two NaCl or KBr plates.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 172 .

-

Key Fragments:

-

[M-H]⁺ (m/z 171): Loss of a hydrogen atom from the aldehyde.

-

[M-CHO]⁺ (m/z 143): Loss of the formyl group.

-

[M-OCH₃]⁺ (m/z 141): Loss of the methoxy group.

-

Further fragmentation of the aromatic ring.

-

PubChem predicts several adducts for this molecule, including [M+H]⁺ at m/z 173.04086 and [M+Na]⁺ at m/z 195.02280.[1]

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Impact (EI) for fragmentation patterns or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Sample Introduction: Direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Synthesis of this compound

A plausible synthetic route to this compound involves the formylation of 1,3-difluoro-2-methoxybenzene. A similar strategy has been reported for the synthesis of 2,3-difluoro-6-methoxybenzaldehyde from 3,4-difluoroanisole.

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Detailed Protocol (Adapted from a similar synthesis):

-

Lithiation: Dissolve 1,3-difluoro-2-methoxybenzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Slowly add a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

-

Quenching and Work-up: Allow the reaction to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aldehydic-H: δ 9.8-10.5 (s, 1H); Aromatic-H: δ 7.0-7.8 (m, 2H); Methoxy-H: δ 3.8-4.2 (s, 3H) |

| ¹³C NMR | C=O: δ 185-195; C-F: δ 150-165 (d, ¹JCF); C-O: δ 140-155; C-CHO: δ 125-135; C-H: δ 110-125; -OCH₃: δ 55-65 |

| ¹⁹F NMR | δ -100 to -140 (m) |

| IR | ν (cm⁻¹): 1680-1710 (C=O), 2820, 2720 (CHO C-H), 1250-1300 (C-O), 1100-1400 (C-F), 1450-1600 (C=C) |

| Mass Spec (EI) | m/z: 172 (M⁺), 171 ([M-H]⁺), 143 ([M-CHO]⁺), 141 ([M-OCH₃]⁺) |

Conclusion

This technical guide presents a detailed predictive analysis of the spectroscopic data for this compound and a plausible synthetic route. While experimental verification is pending, the provided information, based on established principles and data from analogous compounds, serves as a valuable resource for researchers. The unique spectroscopic features arising from the combination of fluoro, methoxy, and aldehyde functionalities have been highlighted to facilitate its identification and characterization.

References

-

PubChemLite. This compound (C8H6F2O2). [Link]

-

Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. [Link]

- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.

-

University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. [Link]

-

Reddit. (2018). Interpreting IR spectra for methoxybenzaldehyde. [Link]

Sources

- 1. PubChemLite - this compound (C8H6F2O2) [pubchemlite.lcsb.uni.lu]

- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. biophysics.org [biophysics.org]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. reddit.com [reddit.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Difluoro-2-methoxybenzaldehyde

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 3,5-Difluoro-2-methoxybenzaldehyde. The content is structured to offer researchers, scientists, and drug development professionals a detailed understanding of the spectral features of this molecule, grounded in the fundamental principles of nuclear magnetic resonance spectroscopy. This guide will delve into the predicted spectral data, the rationale behind the chemical shifts and coupling constants, a standard protocol for sample analysis, and a visual representation of the spin-spin coupling network.

Introduction

This compound is a substituted aromatic compound with significant potential in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents and functional materials. The precise arrangement of its functional groups—an aldehyde, a methoxy group, and two fluorine atoms on the benzene ring—gives rise to a unique electronic environment that can be effectively probed by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is an indispensable tool for the structural elucidation and purity assessment of such molecules. Understanding the intricacies of its ¹H NMR spectrum, including the influence of the electronegative fluorine atoms on proton chemical shifts and the characteristic proton-fluorine (H-F) spin-spin coupling, is paramount for any researcher working with this or structurally related compounds.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-α (Aldehyde) | ~10.3 | Singlet (or very fine multiplet) | - | 1H |

| H-4 | ~7.2 | Doublet of doublets of doublets (ddd) | ⁴J(H4-F5) ≈ 8-10, ³J(H4-H6) ≈ 2-3, ⁵J(H4-F3) ≈ 1-2 | 1H |

| H-6 | ~7.0 | Doublet of doublets (dd) | ⁴J(H6-F5) ≈ 8-10, ³J(H6-H4) ≈ 2-3 | 1H |

| -OCH₃ (Methoxy) | ~4.0 | Singlet | - | 3H |

Analysis and Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is characterized by four distinct signals, each providing valuable structural information.

Aldehyde Proton (H-α)

The proton of the aldehyde group is expected to be the most deshielded proton in the molecule, with a predicted chemical shift of approximately 10.3 ppm.[1][2] This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O double bond. Typically, aldehyde protons appear as singlets unless there is coupling to other nearby protons, which is not the case here.[1][2]

Aromatic Protons (H-4 and H-6)

The two protons on the aromatic ring, H-4 and H-6, are in different chemical environments and are expected to exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

H-4: This proton is predicted to resonate at approximately 7.2 ppm. Its multiplicity is expected to be a doublet of doublets of doublets (ddd) due to coupling with the fluorine at position 5 (⁴J(H4-F5)), the proton at position 6 (³J(H6-H4)), and the fluorine at position 3 (⁵J(H4-F3)). The four-bond coupling to the fluorine at the meta position (F5) is expected to be the largest, in the range of 8-10 Hz. The three-bond ortho coupling to H-6 will be smaller, around 2-3 Hz. The five-bond coupling to the other meta fluorine (F3) will be the smallest, likely 1-2 Hz.

-

H-6: This proton is predicted to be slightly upfield from H-4, at around 7.0 ppm. It is expected to appear as a doublet of doublets (dd) due to coupling with the fluorine at position 5 (⁴J(H6-F5)) and the proton at position 4 (³J(H6-H4)). The four-bond coupling to the ortho fluorine (F5) is expected to be in the range of 8-10 Hz, while the three-bond ortho coupling to H-4 will be around 2-3 Hz.

The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group significantly influences the chemical shifts of the aromatic protons. The methoxy group is ortho to H-6, and the aldehyde group is ortho to H-6, while H-4 is para to the aldehyde and meta to the methoxy group. These competing electronic effects result in the predicted chemical shifts.

Methoxy Protons (-OCH₃)

The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet at approximately 4.0 ppm. The downfield shift from a typical aliphatic methoxy group is due to the attachment to the electron-withdrawing aromatic ring.

Spin-Spin Coupling Network

The intricate coupling relationships within this compound can be visualized using a Graphviz diagram. This diagram illustrates the through-bond interactions between the protons and fluorine atoms.

Caption: Spin-spin coupling in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for many organic compounds and typically provides good spectral resolution.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent peak.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable.

-

Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities and measure the coupling constants.

-

This protocol provides a self-validating system for acquiring a reliable and reproducible ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be rich in structural information, with distinct signals for the aldehyde, aromatic, and methoxy protons. The analysis of the chemical shifts and, in particular, the complex splitting patterns arising from both H-H and H-F couplings, allows for the unambiguous assignment of each proton. This in-depth guide provides the necessary framework for researchers to understand, predict, and interpret the ¹H NMR spectrum of this important synthetic intermediate, thereby facilitating its use in various fields of chemical research and development.

References

-

Capot Chemical. This compound. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

-

PubChem. This compound. [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

Iowa State University. NMR Coupling Constants. [Link]

-

ResearchGate. Coupling of Protons with Fluorine Page. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Oregon State University. 1H NMR Spectra and Peak Assignment. [Link]

Sources

13C NMR analysis of 3,5-Difluoro-2-methoxybenzaldehyde

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3,5-Difluoro-2-methoxybenzaldehyde: A Predictive and Interpretive Approach

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. In the absence of a definitive published spectrum, this document establishes a robust predictive methodology grounded in foundational NMR principles and empirical data from analogous structures. We detail the causality behind experimental design for quantitative analysis, present a thoroughly rationalized prediction of the ¹³C chemical shifts and carbon-fluorine coupling constants, and outline the use of advanced techniques like DEPT for unambiguous signal assignment. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for the structural elucidation of complex aromatic molecules.

Introduction

Substituted benzaldehydes are cornerstone synthons in the development of pharmaceuticals, agrochemicals, and specialty polymers. The introduction of fluorine and methoxy substituents onto the aromatic ring profoundly alters the molecule's steric and electronic landscape, influencing its reactivity and biological activity. This compound, with its distinct substitution pattern, presents a compelling case for detailed structural analysis.

¹³C NMR spectroscopy stands as an unparalleled, non-destructive technique for providing a direct census of the carbon framework of a molecule.[1] Unlike ¹H NMR, where signal overlap can complicate analysis, the greater chemical shift dispersion in ¹³C NMR (typically 0-220 ppm) offers superior signal resolution, making it indispensable for the unambiguous characterization of complex isomers.[2] For fluorinated compounds, the presence of the spin-active ¹⁹F nucleus provides an additional layer of structural information through ¹³C-¹⁹F spin-spin coupling, which is highly sensitive to the number of bonds separating the coupled nuclei.[3]

This guide offers a senior scientist's perspective on tackling the ¹³C NMR analysis of this compound. It is structured not as a rigid protocol, but as a logical workflow that begins with theoretical principles, moves to rigorous experimental design, and culminates in a detailed, predictive interpretation of the spectrum.

Part I: Theoretical Principles & Predictive Framework

A successful interpretation of the ¹³C NMR spectrum hinges on a solid understanding of the factors governing chemical shifts and coupling constants.

1.1: Substituent Chemical Shift (SCS) Effects

The chemical shift (δ) of a carbon nucleus is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, shifting its signal downfield (to higher ppm values), while electron-donating groups cause shielding and an upfield shift.[4] In polysubstituted benzenes, the chemical shift of each ring carbon can be estimated by starting with the chemical shift of benzene (~128.5 ppm) and adding empirical Substituent Chemical Shift (SCS) increments for each substituent relative to its position (ipso, ortho, meta, para).[5]

-

Aldehyde (-CHO): An electron-withdrawing group that deshields the ipso and para carbons and has a smaller effect on the ortho and meta positions.

-

Methoxy (-OCH₃): A strong electron-donating group through resonance, which strongly shields the ortho and para carbons, while its inductive electron-withdrawing nature slightly deshields the ipso and meta carbons.[2]

-

Fluorine (-F): A highly electronegative atom that exhibits a dual role. It is strongly electron-withdrawing inductively, but also electron-donating through resonance. This results in a very strong deshielding effect at the ipso-carbon and a significant shielding effect (upfield shift) at the ortho and para positions.

1.2: Carbon-Fluorine (¹³C-¹⁹F) Spin-Spin Coupling

The interaction between the ¹³C and ¹⁹F nuclei, both having a spin of I=½, results in the splitting of ¹³C signals into doublets or more complex multiplets. The magnitude of this splitting, the coupling constant (J), is transmitted through the bonding framework and is highly dependent on the number of intervening bonds.

-

One-Bond Coupling (¹JCF): This is typically the largest coupling, with values in aromatic systems ranging from -240 to -260 Hz. The carbon directly attached to fluorine will appear as a high-frequency doublet.

-

Two-Bond Coupling (²JCF): Coupling to a carbon atom two bonds away is also significant, typically in the range of ±15 to 25 Hz.

-

Three-Bond Coupling (³JCF): This coupling is generally smaller, around +5 to 10 Hz.

-

Long-Range Coupling (⁴JCF, ⁵JCF): Couplings over four or more bonds are often observed in aromatic systems and are typically small (0-4 Hz).

Part II: Experimental Design & Methodology

Acquiring a high-quality, interpretable ¹³C NMR spectrum is a self-validating process where careful experimental design prevents artifacts and ensures data integrity.

2.1: Experimental Workflow

The logical flow from sample preparation to final data interpretation is critical for reliable structural elucidation.

Caption: Experimental and analytical workflow.

2.2: Protocol for Quantitative ¹³C NMR Acquisition

To ensure that signal intensities are as accurate as possible and to detect quaternary carbons, which often have long relaxation times, a carefully parameterized experiment is essential.

-

Sample Preparation: Accurately weigh 20-50 mg of the solid compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial before transferring to a 5 mm NMR tube. Chloroform-d is often preferred for its good solubilizing power and simple solvent signal.

-

Relaxation Considerations: For truly quantitative results where signal integrals are meaningful, the long longitudinal relaxation times (T₁) of quaternary carbons must be addressed. This can be achieved by:

-

Using a long relaxation delay (D1): A delay of 5 times the longest T₁ value is recommended. However, this can make the experiment prohibitively long.

-

Adding a paramagnetic relaxation agent: A small amount of chromium(III) acetylacetonate (Cr(acac)₃) can be added to shorten the T₁ values of all carbons, allowing for a much shorter relaxation delay (e.g., 2-5 seconds) without sacrificing quantitation.

-

-

Spectrometer Setup & Acquisition:

-

Pulse Sequence: Utilize an inverse-gated decoupling sequence. This applies the proton decoupler only during the acquisition time, which suppresses ¹H-¹³C coupling to produce singlets (which will then be split by ¹⁹F) while eliminating the Nuclear Overhauser Effect (NOE), which can non-uniformly alter signal intensities.[2]

-

Flip Angle: Use a 30° pulse angle instead of the standard 90°. This allows the magnetization to return to equilibrium more quickly, accommodating shorter relaxation delays.

-

Acquisition Time (AQ): Set to at least 1.0-2.0 seconds to ensure good digital resolution.

-

Number of Scans (NS): Adjust to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 128 to 1024 scans are typically sufficient.

-

2.3: Protocol for DEPT Experiments

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments crucial for differentiating between CH, CH₂, and CH₃ groups. Quaternary carbons are not observed in DEPT spectra.

-

DEPT-90: In this experiment, only signals from CH (methine) carbons appear as positive peaks.

-